copper;diphosphate
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Overview
Description
Alprenoxime hydrochloride is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is a prodrug of alprenolol, designed to undergo metabolic activation specifically within the eye. This compound is primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenoxime hydrochloride involves the oximation of alprenolol. The process typically includes the reaction of alprenolol with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield alprenoxime .
Industrial Production Methods
Industrial production of alprenoxime hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using standard pharmaceutical techniques .
Chemical Reactions Analysis
Types of Reactions
Alprenoxime hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidative products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Alprenoxime hydrochloride can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of alprenoxime, each with distinct pharmacological properties .
Scientific Research Applications
Alprenoxime hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-adrenergic receptor antagonists.
Biology: Research on its metabolic activation and interaction with enzymes in the eye.
Industry: Utilized in the development of new ophthalmic drugs and formulations
Mechanism of Action
Alprenoxime hydrochloride exerts its effects by undergoing metabolic activation to alprenolol within the eye. This activation is facilitated by hydrolase and reductase enzymes present in the iris-ciliary body. Alprenolol then acts as a beta-adrenergic receptor antagonist, reducing intraocular pressure by decreasing the production of aqueous humor .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: The active form of alprenoxime, used as a beta-blocker.
Timolol: Another beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar indications
Uniqueness
Alprenoxime hydrochloride is unique due to its site-specific activation within the eye, minimizing systemic side effects. This targeted approach enhances its safety profile compared to other beta-blockers .
Properties
CAS No. |
18718-12-2 |
---|---|
Molecular Formula |
CuH4O8P2 |
Molecular Weight |
253.49 g/mol |
IUPAC Name |
copper;diphosphate |
InChI |
InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 |
InChI Key |
MELBZJNMLHHZBH-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |
Key on ui other cas no. |
18718-12-2 |
Origin of Product |
United States |
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